molecular formula C19H17N3O4S B3087697 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate CAS No. 1177295-41-8

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

Cat. No.: B3087697
CAS No.: 1177295-41-8
M. Wt: 383.4 g/mol
InChI Key: UQZPTRKNWXWREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a phenyl group and a phenol methanesulfonate moiety, making it a versatile scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and its potential for diverse applications in scientific research.

Properties

IUPAC Name

methanesulfonic acid;4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O.CH4O3S/c22-16-8-6-13(7-9-16)15-10-19-18-17(11-20-21(18)12-15)14-4-2-1-3-5-14;1-5(2,3)4/h1-12,22H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZPTRKNWXWREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 2
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 3
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 4
Reactant of Route 4
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 5
Reactant of Route 5
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
Reactant of Route 6
4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

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